1-(2-o-Tolyloxy-ethyl)-piperazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-o-Tolyloxy-ethyl)-piperazine can be synthesized through various synthetic routes. One common method involves the reaction of o-tolyl alcohol with ethylene oxide to form 2-o-tolyloxyethanol, which is then reacted with piperazine under suitable conditions to yield the desired compound. The reaction conditions typically include the use of a catalyst, such as a strong acid or base, and maintaining an appropriate temperature and pressure to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product meets the required purity standards. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-o-Tolyloxy-ethyl)-piperazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxo-compounds, while reduction reactions can yield reduced derivatives.
Scientific Research Applications
1-(2-o-Tolyloxy-ethyl)-piperazine has various scientific research applications across different fields:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand or a precursor in the study of biological systems and interactions.
Industry: The compound can be utilized in the production of materials, such as polymers, that require specific chemical properties.
Mechanism of Action
1-(2-o-Tolyloxy-ethyl)-piperazine can be compared with other similar compounds, such as 1-(2-hydroxyethyl)-piperazine and 1-(2-methoxyethyl)-piperazine. These compounds differ in the nature of the substituent attached to the piperazine ring, which can influence their chemical properties and potential applications. The uniqueness of this compound lies in its specific tolyloxyethyl group, which may confer distinct advantages in certain applications.
Comparison with Similar Compounds
1-(2-hydroxyethyl)-piperazine
1-(2-methoxyethyl)-piperazine
1-(2-phenylethyl)-piperazine
1-(2-bromoethyl)-piperazine
This comprehensive overview provides a detailed understanding of 1-(2-o-Tolyloxy-ethyl)-piperazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-12-4-2-3-5-13(12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGHEEKXUMTKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354039 | |
Record name | 1-(2-o-Tolyloxy-ethyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65489-03-4 | |
Record name | 1-(2-o-Tolyloxy-ethyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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